REACTION_CXSMILES
|
I[C:2]1[C:6]([CH3:7])=[CH:5][S:4][C:3]=1[C:8]([O:10][CH3:11])=[O:9].[CH3:12]B1OB(C)OB(C)O1>C1COCC1.[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[CH3:12][C:2]1[C:6]([CH3:7])=[CH:5][S:4][C:3]=1[C:8]([O:10][CH3:11])=[O:9] |f:3.4.5.6|
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Name
|
|
Quantity
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400 mg
|
Type
|
reactant
|
Smiles
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IC1=C(SC=C1C)C(=O)OC
|
Name
|
|
Quantity
|
793 μL
|
Type
|
reactant
|
Smiles
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CB1OB(OB(O1)C)C
|
Name
|
|
Quantity
|
2363 μL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
92 mg
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by bubbling N2 through the solution
|
Type
|
ADDITION
|
Details
|
1N aq. K2CO3 (2363 μL) was added
|
Type
|
CUSTOM
|
Details
|
N2 was bubbled through the mixture for 30 s
|
Duration
|
30 s
|
Type
|
CUSTOM
|
Details
|
irradiation in a sealed tube at 120° C. for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a plug of silica
|
Type
|
WASH
|
Details
|
eluted with EtOAc
|
Type
|
WASH
|
Details
|
the filtrate was washed with 1N aq. NaOH (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 10% EtOAc in hexanes over 1140 mL)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(SC=C1C)C(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |